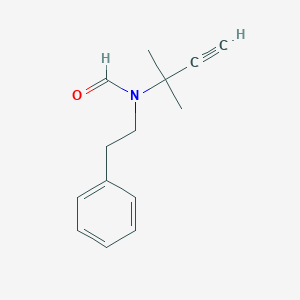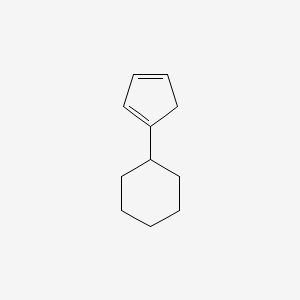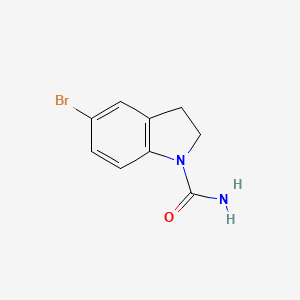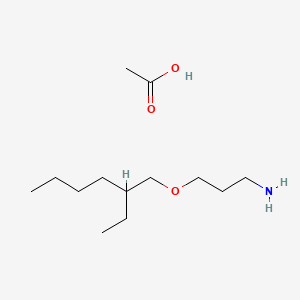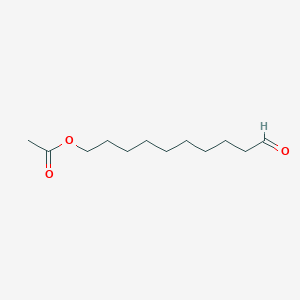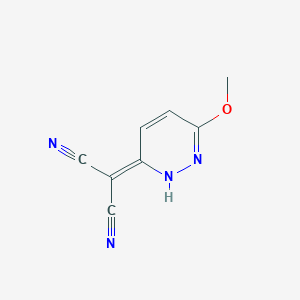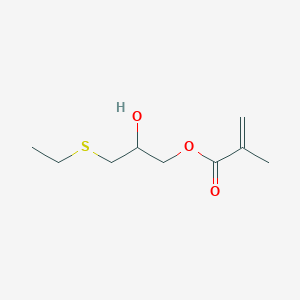
3-(Ethylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate is an organic compound that belongs to the family of acrylates Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives This compound is characterized by the presence of an ethylsulfanyl group, a hydroxypropyl group, and a methylprop-2-enoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate typically involves the esterification of 2-hydroxypropyl 2-methylprop-2-enoate with an ethylsulfanyl group. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, helps to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-(Ethylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ethylsulfanyl group to ethylthiol or other reduced forms.
Substitution: The hydroxypropyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can react with the hydroxypropyl group under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of hydroxypropyl derivatives.
科学的研究の応用
3-(Ethylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound can be used in the development of bioactive molecules and as a building block for drug design.
Industry: The compound is used in the production of coatings, adhesives, and other materials with specific performance characteristics.
作用機序
The mechanism of action of 3-(Ethylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate involves its interaction with molecular targets and pathways. The ethylsulfanyl group can participate in redox reactions, while the hydroxypropyl and methylprop-2-enoate groups can undergo various chemical transformations. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
類似化合物との比較
Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): Similar in structure but lacks the ethylsulfanyl group.
Methyl methacrylate (MMA): Contains a methyl group instead of the hydroxypropyl group.
Ethylene glycol dimethacrylate (EGDMA): A diester formed by condensation of methacrylic acid and ethylene glycol.
Uniqueness
3-(Ethylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.
特性
CAS番号 |
53414-18-9 |
|---|---|
分子式 |
C9H16O3S |
分子量 |
204.29 g/mol |
IUPAC名 |
(3-ethylsulfanyl-2-hydroxypropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H16O3S/c1-4-13-6-8(10)5-12-9(11)7(2)3/h8,10H,2,4-6H2,1,3H3 |
InChIキー |
AEFSDARFYNEFGI-UHFFFAOYSA-N |
正規SMILES |
CCSCC(COC(=O)C(=C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,5-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,3,5,7-tetraene-7-carboximidamide](/img/structure/B14638891.png)
![3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14638903.png)
